

Application Notes and Protocols for ERAP1 Modulator GRWD5769 in Animal Models

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Compound of Interest

Compound Name: ERAP1 modulator-2

Cat. No.: B15575952

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Disclaimer: The compound "**ERAP1 modulator-2**" is not a recognized designation in publicly available scientific literature. The following application notes and protocols are based on the preclinical data for the first-in-class, orally available and selective ERAP1 inhibitor, GRWD5769, developed by Greywolf Therapeutics. While extensive preclinical data has been presented at major scientific conferences, specific dosage regimens for GRWD5769 in animal models are not yet fully detailed in peer-reviewed publications. Therefore, the dosage and administration information provided herein is representative of similar orally administered small molecule inhibitors in syngeneic mouse models for oncology research. Researchers are advised to perform dose-finding studies to determine the optimal dose for their specific model and experimental conditions.

Introduction to ERAP1 Inhibition

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. It trims peptide precursors in the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. By inhibiting ERAP1, the repertoire of peptides presented on the cancer cell surface is altered, leading to the generation of novel neoantigens. This "uncloaking" of tumor cells can elicit a de novo T-cell response, enhancing the immune system's ability to recognize and eliminate malignant cells.[1][2][3] GRWD5769 is a potent and selective small molecule inhibitor of ERAP1 designed for cancer immunotherapy.[3] Preclinical studies have demonstrated that GRWD5769 can modulate the immunopeptidome and induce anti-tumor responses, particularly when used in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[2][3]

Signaling Pathway and Mechanism of Action

The inhibition of ERAP1 by GRWD5769 directly impacts the antigen presentation pathway, a cornerstone of adaptive immunity. The following diagram illustrates the signaling pathway affected by ERAP1 modulation.

Mechanism of ERAP1 inhibition by GRWD5769.

Quantitative Data Summary for ERAP1 Inhibitors in Animal Models

The following table summarizes representative in vivo administration and efficacy data for orally available ERAP1 inhibitors in mouse models, based on publicly available information. Note that specific dosage for GRWD5769 is not yet published.

Compound	Animal Model	Tumor Cell Line	Route of Administration	Dosage Regimen	Efficacy	Reference
GRWD5769	Syngeneic Mice	CT26 (colorectal)	Oral	Not specified	Tumor growth inhibition, especially with anti-PD-1	[2] [3]
GSK ERAP1 Inhibitor (Compound 21)	Syngeneic Mice	CT26 (colorectal)	Oral	270 mg/kg	Tumor growth regression	[4]
GSK ERAP1 Inhibitor	Collagen-Induced Arthritis (CIA) Mice	N/A	Oral	Dose-dependent	Therapeutic benefit	[4]

Experimental Protocols

The following are detailed protocols for evaluating the in vivo efficacy of an oral ERAP1 inhibitor like GRWD5769 in a syngeneic mouse model of cancer.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Tumor Model

This protocol outlines a typical experiment to assess the anti-tumor activity of an oral ERAP1 inhibitor as a monotherapy and in combination with an immune checkpoint inhibitor.

1. Animal Model and Cell Line

- Animals: 6-8 week old female BALB/c mice are commonly used for the CT26 syngeneic model.[\[5\]](#)
- Cell Line: CT26 murine colon carcinoma cell line.[\[5\]](#)

2. Tumor Cell Implantation

- Culture CT26 cells under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or phosphate-buffered saline (PBS).
- Subcutaneously inject 0.1×10^6 to 1×10^6 cells in a volume of 100 μL into the flank of each mouse. A mixture with Matrigel may be used to improve tumor take rate.[\[5\]](#)

3. Treatment

- Tumor Monitoring: Monitor tumor growth with calipers. Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm^3), randomize the mice into treatment groups.
- Formulation: The formulation will depend on the physicochemical properties of the specific inhibitor. For oral gavage, inhibitors are often formulated in vehicles such as 0.5% methylcellulose with 0.2% Tween 80.
- Administration:

- Vehicle Group: Administer the vehicle solution via oral gavage according to the treatment schedule.
- Monotherapy Group: Administer the ERAP1 inhibitor (e.g., a representative dose of 50-100 mg/kg, once or twice daily) via oral gavage.
- Combination Therapy Group: Administer the ERAP1 inhibitor as in the monotherapy group. Administer an anti-PD-1 antibody (or isotype control) intraperitoneally at a standard dose (e.g., 10 mg/kg) twice a week.
- Duration: Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach the predetermined endpoint size.

4. Monitoring and Endpoint

- Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
- Primary Endpoint: The primary endpoint is typically tumor growth inhibition (TGI).
- Secondary Endpoints: Secondary endpoints can include overall survival and the number of tumor-free mice.

Protocol 2: Pharmacodynamic Analysis

This protocol describes the analysis of the tumor microenvironment to understand the immunological effects of ERAP1 inhibition.

1. Sample Collection

- At the end of the in vivo efficacy study, or at specified time points, euthanize mice and harvest tumors and spleens.

2. Immunophenotyping by Flow Cytometry

- Prepare single-cell suspensions from tumors and spleens.

- Stain cells with fluorescence-conjugated antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, CD11c, Granzyme B) to analyze the infiltration and activation status of T-cells, dendritic cells, and regulatory T-cells.

3. Cytokine and Chemokine Analysis

- Prepare tumor lysates or collect serum.
- Measure the levels of key cytokines and chemokines (e.g., IFN- γ , CXCL9, CXCL10) using ELISA or multiplex bead array assays.

4. Immunohistochemistry (IHC)

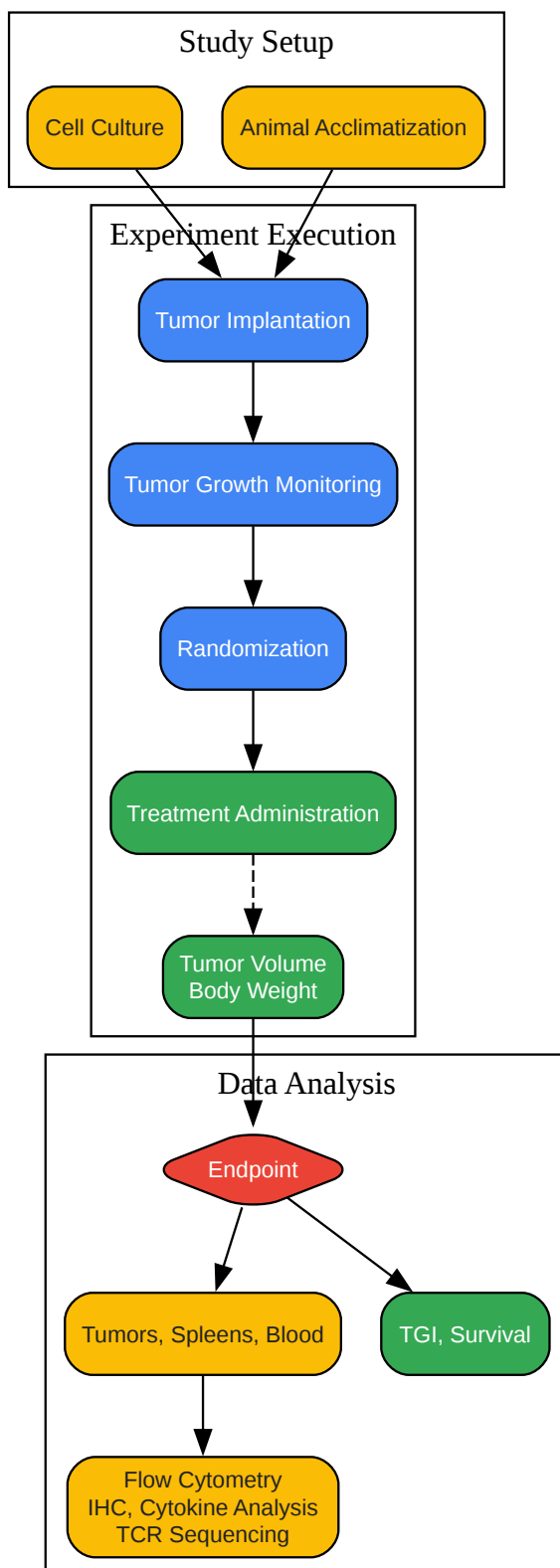
- Fix tumor tissues in formalin and embed in paraffin.
- Perform IHC staining on tumor sections to visualize the infiltration of immune cells (e.g., CD8+ T-cells) within the tumor microenvironment.

5. T-Cell Receptor (TCR) Sequencing

- Isolate DNA from tumor-infiltrating lymphocytes.
- Perform TCR sequencing to assess the diversity of the T-cell repertoire within the tumor. An increase in TCR diversity can indicate a broader anti-tumor immune response.[\[2\]](#)

Experimental Workflow Diagram

The following diagram provides a visual representation of a typical in vivo study workflow for an ERAP1 inhibitor.



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In vivo study workflow for an ERAP1 inhibitor.

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